Caseargrewiin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O8 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-methoxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate |
InChI |
InChI=1S/C30H44O8/c1-10-18(4)11-12-29(8)19(5)14-25(34-9)30-23(27(35-20(6)31)38-28(30)36-21(7)32)15-22(16-24(29)30)37-26(33)13-17(2)3/h10,15,17,19,22,24-25,27-28H,1,4,11-14,16H2,2-3,5-9H3/t19-,22+,24+,25+,27+,28-,29-,30-/m0/s1 |
InChI Key |
OSFRHUJJEKKRCH-GTMUTZHESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@]23[C@@H]([C@@]1(C)CCC(=C)C=C)C[C@@H](C=C2[C@@H](O[C@@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |
Canonical SMILES |
CC1CC(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |
Origin of Product |
United States |
Isolation, Extraction, and Purification Methodologies of Caseargrewiin a
Botanical Sourcing and Chemotaxonomic Considerations
The primary and most well-documented source of Caseargrewiin A is the plant species Casearia sylvestris. scielo.brscielo.brscielo.br Understanding the chemotaxonomy of this species is crucial for optimizing the yield of the target compound.
Casearia sylvestris, a member of the Salicaceae family, is widely distributed throughout Latin America and is a cornerstone of traditional medicine in the region. scielo.brd-nb.info This plant is a rich reservoir of various secondary metabolites, with clerodane diterpenes being a characteristic and significant class of compounds. scielo.brunesp.brnih.gov These diterpenes, including the casearins and caseargrewiins, are considered taxonomic markers for the Casearia genus. scielo.brd-nb.infounesp.br The leaves, in particular, have been identified as a primary source for the extraction of these compounds. scielo.brscielo.broup.com
The chemical composition of Casearia sylvestris is not uniform and can be significantly influenced by geographic location and varietal differences. mdpi.comnih.gov Two recognized varieties, C. sylvestris var. sylvestris and C. sylvestris var. lingua, exhibit distinct chemical profiles. nih.govnih.gov The sylvestris variety, typically found in the Atlantic Forest, is characterized by a high content of clerodane diterpenoids. d-nb.infonih.gov In contrast, the lingua variety, prevalent in Cerrado (savannah) areas, has a higher concentration of glycosylated flavonoids. nih.govnih.gov This intraspecific chemical variability underscores the importance of careful botanical identification and selection of the appropriate plant material to maximize the yield of this compound and other related clerodane diterpenes. nih.gov
Extraction Techniques for this compound Enrichment
The initial step in isolating this compound involves extracting the compound from the plant matrix. This is a critical stage that aims to efficiently transfer the desired metabolites from the solid plant material to a liquid solvent.
Solvent extraction is a fundamental and widely used method for obtaining bioactive compounds from plant materials. scribd.comclu-in.org For Casearia sylvestris, ethanolic extraction has proven to be an effective protocol for enriching clerodane diterpenes like this compound. scielo.broup.com Dried and powdered leaves of the plant are typically subjected to extraction with ethanol (B145695). oup.com This process can be performed through maceration, where the plant material is steeped in the solvent, or through more dynamic methods like using a stainless steel extractor with solvent recirculation to enhance efficiency. oup.comrsc.org The resulting crude extract contains a complex mixture of compounds, from which this compound must be further purified. Other solvents such as methanol (B129727) and dichloromethane (B109758) have also been utilized in the initial extraction of compounds from Casearia species. scielo.brrsc.orgmdpi.com
While traditional solvent extraction remains a staple, emerging technologies offer promising alternatives that can improve efficiency and reduce environmental impact. researchgate.netpharmacyjournal.orgscielo.br Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are gaining traction in the field of natural product extraction. mdpi.comresearchgate.netorganomation.com These modern methods can offer benefits like reduced solvent consumption, shorter extraction times, and increased yields. pharmacyjournal.orgresearchgate.net For instance, UAE uses high-frequency sound waves to enhance mass transfer, while MAE utilizes microwave energy to heat the solvent and sample rapidly. mdpi.comorganomation.com SFE, often using supercritical CO2, provides a "green" alternative to organic solvents. scielo.br Although not yet widely reported specifically for this compound, these technologies represent the future of natural product extraction and could be applied to enhance its isolation.
Chromatographic and Non-Chromatographic Purification Strategies
Following extraction, the crude extract undergoes a series of purification steps to isolate this compound from the multitude of other co-extracted compounds. Chromatography is the cornerstone of this purification process. journalagent.comjoiv.org
The purification journey often begins with preliminary fractionation techniques. Solid-phase extraction (SPE) is a common initial step to separate the crude extract into fractions with varying polarities. scielo.brunesp.broup.com For instance, an ethanolic extract can be fractionated using a stationary phase like silica (B1680970) gel and activated charcoal, eluting with solvents of increasing polarity such as hexane (B92381), ethyl acetate (B1210297), and methanol. scielo.brunesp.br
These fractions are then subjected to various chromatographic methods for further separation. Column chromatography, a fundamental technique, is extensively used. journalagent.com The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is critical for effective separation based on the differential adsorption of the compounds. rsc.orgjournalagent.com
For high-resolution separation and final purification, High-Performance Liquid Chromatography (HPLC) is often employed. oup.com Preparative reversed-phase HPLC, using a C18 column, is a powerful tool to isolate individual compounds like Caseargrewiin F from complex fractions. oup.com The separation is based on the partitioning of the compounds between the mobile phase and the hydrophobic stationary phase. journalagent.com
Throughout the purification process, techniques like Thin-Layer Chromatography (TLC) are used to monitor the separation, compare fractions, and identify the presence of target compounds by comparing with known standards. scielo.br The identification and structural elucidation of the purified compound are ultimately confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.commdpi.com
Table 1: Summary of Extraction and Purification Techniques for this compound and Related Compounds
| Technique | Type | Purpose | Example Application | Reference |
|---|---|---|---|---|
| Maceration | Extraction | Initial extraction of compounds from plant material. | Soaking powdered Casearia barteri roots in methanol. | rsc.org |
| Ethanolic Extraction | Extraction | Enrichment of clerodane diterpenes from Casearia sylvestris leaves. | Extraction using ethanol with solvent recirculation at 40°C. | oup.com |
| Solid-Phase Extraction (SPE) | Purification | Initial fractionation of crude extracts. | Fractionation of ethanolic extract on a silica gel/activated charcoal column. | scielo.brunesp.br |
| Column Chromatography | Purification | Separation of compounds based on polarity. | Separation of hexane phase over a silica gel column. | scielo.br |
| High-Performance Liquid Chromatography (HPLC) | Purification | High-resolution separation and final purification. | Purification of Caseargrewiin F using preparative reversed-phase (C18) HPLC. | oup.com |
| Thin-Layer Chromatography (TLC) | Analysis | Monitoring separation and identifying compounds. | Comparing chromatographic profiles of C. sylvestris varieties. | scielo.br |
Column Chromatography Approaches
Column chromatography serves as the primary and indispensable tool for the initial fractionation of the crude extract of Casearia grewiifolia. longdom.orgresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. researchgate.net For the isolation of clerodane diterpenes like this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of varying polarity. longdom.org
The process begins by loading the concentrated crude extract onto a column packed with silica gel. A gradient elution system is then employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. A typical solvent system for separating clerodane diterpenes is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.
The separation mechanism relies on the polarity of the compounds in the mixture. Less polar compounds have a weaker affinity for the polar silica gel and thus travel down the column more quickly with the non-polar mobile phase. Conversely, more polar compounds adsorb more strongly to the stationary phase and elute later, typically when the mobile phase has become more polar. Fractions are collected sequentially as the solvent flows out of the column. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify which fractions contain the compound of interest, thereby achieving a significant purification and simplification of the mixture for subsequent steps. unesp.br
Table 1: General Parameters for Column Chromatography of Casearia Extract
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 60-200 µm particle size) longdom.org |
| Mobile Phase | Gradient of non-polar to polar solvents (e.g., Hexane to Ethyl Acetate) |
| Principle | Adsorption chromatography based on compound polarity researchgate.net |
| Application | Initial fractionation of crude plant extract to separate compounds into groups of similar polarity. |
| Monitoring | Thin-Layer Chromatography (TLC) to identify fractions containing the target compound. unesp.br |
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a selective sample preparation and cleanup technique that functions on the same principles as liquid chromatography but is often used for rapid fractionation or removal of interfering substances rather than high-resolution separation. researchgate.netchromatographyonline.comthermofisher.com In the context of purifying this compound, SPE can be employed either as a preliminary cleanup step for the crude extract before column chromatography or as an intermediate purification step for fractions obtained from it.
The methodology involves passing the sample through a cartridge packed with a solid adsorbent (the sorbent). thermofisher.com For clerodane diterpenes from Casearia species, a combination of silica gel and activated charcoal has been effectively used as the stationary phase. unesp.br This mixed-phase approach can efficiently remove pigments, highly non-polar lipids (on silica), and certain aromatic impurities (on charcoal).
The SPE process consists of four main steps:
Conditioning: The sorbent is washed with a solvent (e.g., methanol) to activate the stationary phase. chromatographyonline.com
Loading: The sample, dissolved in a suitable solvent, is loaded onto the cartridge.
Washing: Impurities are washed from the cartridge with a solvent that is not strong enough to elute the analyte of interest.
Elution: this compound is eluted from the sorbent using a stronger solvent, which is then collected.
This technique is particularly valuable for concentrating the target compound from a dilute solution and for removing classes of compounds that might interfere with subsequent high-resolution chromatographic steps. thermofisher.com
Table 2: Solid Phase Extraction (SPE) Protocol Overview
| Step | Purpose | Example Solvents |
| Conditioning | To wet and activate the sorbent material. chromatographyonline.com | Methanol, followed by water or initial mobile phase. |
| Sample Loading | To apply the sample onto the sorbent. | Sample dissolved in a weak solvent (e.g., low % ethyl acetate in hexane). |
| Washing | To remove weakly bound impurities. | A solvent of slightly higher polarity than the loading solvent. |
| Elution | To recover the analyte of interest. | A solvent strong enough to desorb the analyte (e.g., higher % ethyl acetate, methanol). |
Preparative Liquid Chromatography for High-Purity Isolation
Preparative High-Performance Liquid Chromatography (Prep HPLC) is the final and most powerful step in the purification of this compound, designed to achieve high purity (typically >95%). waters.comnih.gov This technique is employed on the enriched fractions obtained from previous column chromatography or SPE steps. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material for the purpose of isolation rather than just quantification. researchgate.net
For clerodane diterpenes, a reversed-phase stationary phase, such as C18-bonded silica, is commonly used. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). waters.com
In this system, this compound, being a moderately polar molecule, will be retained on the non-polar C18 column. The separation is achieved by carefully controlling the composition of the mobile phase. A gradient elution, where the percentage of the organic solvent is increased over time, is often used. This causes compounds to elute in order of increasing hydrophobicity. The eluent is monitored by a detector (e.g., UV), and the specific peak corresponding to this compound is collected. The solvent is then evaporated from the collected fraction to yield the pure, isolated compound. This high-resolution technique is essential for separating this compound from other structurally similar clerodane diterpenes that may be present in the same fraction. nih.gov
Structural Characterization and Elucidation of Caseargrewiin a
Advanced Spectroscopic Techniques for Structure Determination
The foundational structural analysis of Caseargrewiin A relied on several key spectroscopic methods to piece together its molecular formula and connectivity.
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were fundamental in mapping the carbon skeleton and proton environments of this compound. nih.govresearchgate.net 1D NMR, including ¹H and ¹³C spectra, provided the initial inventory of proton and carbon signals.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were then used to establish the connectivity between atoms. mdpi.com These experiments reveal through-bond correlations between protons (COSY), direct one-bond correlations between protons and the carbons they are attached to (HSQC), and longer-range (2-3 bond) correlations between protons and carbons (HMBC). This network of correlations allowed for the unambiguous assembly of the molecule's planar structure. nih.govmdpi.com
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 18.2 | 1.57 (m), 1.68 (m) |
| 2 | 26.6 | 1.57 (m) |
| 3 | 36.8 | 1.18 (m), 1.57 (m) |
| 4 | 35.8 | 1.85 (m) |
| 5 | 49.3 | - |
| 6 | 72.8 | 3.69 (dd, 11.6, 4.4) |
| 7 | 41.5 | 2.15 (m) |
| 8 | 42.1 | 2.46 (m) |
| 9 | 158.5 | - |
| 10 | 48.9 | 2.25 (m) |
| 11 | 118.8 | 5.89 (d, 9.6) |
| 12 | 140.5 | 6.18 (d, 9.6) |
| 13 | 125.6 | - |
| 14 | 142.1 | 6.98 (s) |
| 15 | 63.8 | 4.54 (d, 12.8), 4.69 (d, 12.8) |
| 16 | 110.1 | 4.82 (s), 4.95 (s) |
| 17 | 19.4 | 0.89 (d, 6.8) |
| 18 | 29.8 | 1.05 (s) |
| 19 | 170.5 | - |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from published findings.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass of this compound. This measurement provides the molecular formula with high accuracy. nih.gov The HRESIMS data for this compound established its molecular formula, which is crucial for confirming the elemental composition suggested by NMR data.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.govuab.edu In this technique, the molecular ion (or a protonated/deprotonated version) is isolated and then broken apart by collision-induced dissociation (CID). uab.edu The resulting fragment ions are analyzed to reveal information about the molecule's substructures. This fragmentation pattern serves as a fingerprint and helps to confirm the connectivity of different parts of the molecule as determined by NMR. rsc.orgresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule. researchgate.netmu-varna.bg
IR Spectroscopy : The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. For instance, absorptions indicate the presence of hydroxyl (-OH) groups and carbonyl (C=O) groups, such as those in esters or lactones, and C=C double bonds from the alkene and furan (B31954) moieties. researchgate.net
UV-Vis Spectroscopy : The UV-Vis spectrum shows absorbance at specific wavelengths, which is characteristic of the chromophores within the molecule. mdpi.com For this compound, the conjugated double bond systems and the furan ring contribute to its UV absorption profile, providing corroborating evidence for the structure elucidated by NMR. spectroscopyonline.com
Chiroptical Methods for Stereochemical Assignment
Once the planar structure of this compound was established, the next challenge was to determine the three-dimensional arrangement of its atoms, known as its absolute stereochemistry. numberanalytics.commdpi.com This is particularly important for chiral molecules, which can exist as non-superimposable mirror images (enantiomers). researchgate.net Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for this purpose. numberanalytics.comslideshare.net
For this compound, Electronic Circular Dichroism (ECD) spectroscopy was the primary chiroptical technique used. nih.gov The experimental ECD spectrum, which shows positive or negative peaks (Cotton effects) corresponding to the UV-Vis absorptions of the molecule's chromophores, was recorded. This experimental spectrum serves as a unique signature of the molecule's specific 3D structure. nih.gov
Computational Chemistry Approaches in Structural Elucidation
Computational chemistry has become an indispensable tool in modern natural product chemistry, providing a powerful link between a proposed structure and its experimental spectroscopic data. hitgen.comtaylorandfrancis.comroutledge.com
To assign the absolute configuration of this compound, its experimental ECD spectrum was compared with theoretical spectra calculated using quantum chemical methods. nih.govmdpi.com The process involves using Time-Dependent Density Functional Theory (TDDFT) to predict the ECD spectra for possible stereoisomers of the molecule. technologynetworks.com The absolute configuration is then assigned by identifying which calculated spectrum best matches the experimental one. nih.govresearchgate.netresearchgate.net This comparison allowed for the definitive assignment of the stereochemistry at each of the chiral centers in this compound. nih.gov This integrated approach, combining advanced spectroscopy with computational prediction, provides a high degree of confidence in the final structural assignment. frontiersin.org
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) represents a pivotal computational methodology in modern chemistry for determining the molecular structure of unknown compounds, particularly complex natural products, based on spectroscopic data. ontosight.aiacdlabs.com These systems integrate data from various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate and validate potential chemical structures. ontosight.aiintertek.com The first methods for CASE were developed over 50 years ago, and since then, these expert systems have matured significantly, enabling the elucidation of numerous complex natural product structures. researchgate.netnih.gov
The general workflow of a CASE system involves several key steps:
Data Input : High-resolution MS data is used to determine the molecular formula of the unknown compound. acdlabs.com 1D and 2D NMR spectra (such as HSQC, HMBC, and COSY) provide information about the connectivity of atoms. anu.edu.au
Structure Generation : The system generates a comprehensive set of all possible molecular structures (isomers) that are consistent with the molecular formula and the correlations observed in the 2D NMR spectra. ontosight.ai
Structure Filtering and Ranking : The generated candidate structures are then evaluated against the experimental data. Structures that are inconsistent with the spectral information are eliminated. ontosight.ai The remaining structures are typically ranked based on how well their predicted NMR chemical shifts match the experimental values, often aided by theoretical calculations like Density Functional Theory (DFT). researchgate.netrsc.org
For a complex diterpenoid like this compound, isolated from Casearia grewiifolia, the use of CASE systems is instrumental. ebi.ac.uk The elucidation of its intricate tricyclic clerodane skeleton and the precise placement and stereochemistry of its various functional groups rely on the detailed analysis of 1D and 2D NMR data. ebi.ac.uk CASE programs can systematically interpret the complex web of correlations in HMBC and NOESY spectra to assemble the molecular framework, a task that can be exceedingly time-consuming and prone to error when performed manually. rsc.org Software such as ACD/Structure Elucidator provides a robust platform for such de novo structure determination, minimizing the risk of reporting incorrect structures. acdlabs.comrsc.org
Comparative Structural Analysis with this compound Analogs (e.g., Caseargrewiin F, B, D, G)
This compound belongs to the clerodane class of diterpenes, a large family of natural products known for their structural diversity and significant biological activities. nih.govmedcraveonline.com A comparative analysis of this compound with its analogs—compounds with similar core skeletons but differing in stereochemistry or substituent groups—provides valuable insights into structure-activity relationships.
This compound was characterized as a neo-clerodane diterpene. nih.gov A significant point of comparison arises with its co-isolated analogs, Caseargrewiin B and Caseargrewiin D. While sharing the clerodane framework, both Caseargrewiin B and D were identified as ent-neo-clerodanes. nih.gov This denotes a crucial stereochemical distinction, indicating that they are enantiomeric in their core decalin ring system relative to the typical neo-clerodane structure of this compound. The absolute configuration for Caseargrewiin D at C-2 was established as R, which helped define the stereochemistry for the rest of the molecule. nih.gov
The analogs also differ in their attached functional groups:
Caseargrewiin B possesses a complex structure featuring two acetate (B1210297) groups, a butyrate (B1204436) ester, and a p-hydroxycinnamoyloxy group attached to the clerodane core. nih.gov
Caseargrewiin D is structurally simpler, containing two acetate groups and a hydroxyl group, but lacks the larger ester moieties seen in other analogs. nih.gov
Caseargrewiin F , primarily isolated from Casearia sylvestris, is another well-studied clerodane diterpene. thieme-connect.commdpi.com Its structure is distinct from this compound, and it has been identified as a potent cytotoxic and anti-inflammatory agent. medcraveonline.comfrontiersin.org Unlike this compound, it lacks an oxygenated group at the C-7 position. nih.gov
Caseargrewiin G , isolated from Casearia grewiifolia, was identified as rel-(2R,5S,6S,8R,9R,10S,18S,19S)-18-methoxy,19-acetoxy-18,19-epoxy-2-butanoyloxy-6-hydroxycleroda-3,12(Z),14-triene, highlighting its unique substitution pattern at various positions on the clerodane skeleton. thaiscience.info
These structural variations, from the fundamental stereochemistry of the skeleton to the nature and position of ester and hydroxyl groups, are critical for their biological activities.
Table 1: Structural Comparison of this compound and Its Analogs
| Compound | Molecular Formula | Core Skeleton Stereochemistry | Key Distinguishing Features | Source Species |
| This compound | C30H44O8 | neo-clerodane | Contains 2-methylbutanoyloxy and acetate groups. ebi.ac.uk | Casearia grewiifolia ebi.ac.uk |
| Caseargrewiin B | C37H46O11 | ent-neo-clerodane | Features butyrate and p-hydroxycinnamoyloxy esters. nih.govnih.gov | Casearia grewiifolia nih.gov |
| Caseargrewiin D | C24H34O6 | ent-neo-clerodane | Contains two acetate groups and a hydroxyl group. nih.govnih.gov | Casearia grewiifolia nih.gov |
| Caseargrewiin F | C28H40O8 | Clerodane | Lacks oxygenation at C-7; studied for anti-inflammatory and cytotoxic effects. nih.govmedcraveonline.commdpi.com | Casearia sylvestris thieme-connect.com |
| Caseargrewiin G | C29H42O7 | Clerodane (rel) | Features methoxy, acetoxy, butanoyloxy, and hydroxyl groups. thaiscience.info | Casearia grewiifolia thaiscience.info |
Preclinical Pharmacological and Mechanistic Investigations of Caseargrewiin a
Research on Antimicrobial and Antibiofilm Activities
Caseargrewiin A has been identified as a subject of research for its potential antimicrobial effects, particularly against the pathogenic bacteria Helicobacter pylori and Streptococcus mutans. H. pylori is a Gram-negative bacterium known to colonize the stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer. scielo.brfrontiersin.org S. mutans is a key contributor to dental caries, primarily through its ability to form biofilms (dental plaque) on tooth surfaces. nih.govnih.gov
Research into the antimicrobial mechanisms of compounds from Casearia sylvestris, the plant from which this compound is derived, suggests that they can disrupt the cellular integrity of these bacteria. For instance, studies on related compounds have shown damage to the cytoplasmic membrane of S. mutans. mdpi.com This disruption can lead to either a bacteriostatic effect, where bacterial growth is inhibited, or a bactericidal effect, resulting in cell death. mdpi.comnih.gov While specific mechanistic data for this compound against H. pylori is still emerging, the general activity of related compounds against this pathogen involves growth inhibition and interference with its survival mechanisms, such as urease activity. scielo.br The formation of biofilms is a critical survival strategy for both H. pylori and S. mutans, contributing to their persistence and resistance to antimicrobial agents. mdpi.comdovepress.comresearchgate.net
The pathogenicity of bacteria like S. mutans and H. pylori is heavily dependent on the expression of various virulence factors, which are often regulated by complex genetic systems like quorum sensing. nih.govfrontiersin.org Research has explored the potential of natural compounds, including those related to this compound, to interfere with these processes.
Studies on extracts and molecules from Casearia sylvestris have demonstrated an influence on the expression of virulence genes in S. mutans. mdpi.comnih.gov This suggests a mechanism of action that goes beyond simple cell killing, targeting the bacteria's ability to cause disease. The inhibition of virulence gene expression can disrupt processes essential for infection, such as adhesion, biofilm formation, and the production of toxins. researchgate.netnih.gov For H. pylori, virulence is associated with factors that allow it to survive in the acidic stomach environment and damage host tissues. scielo.brmdpi.com While direct studies on this compound's effect on H. pylori gene expression are limited, the investigation of related natural products indicates that inhibiting virulence factors is a promising strategy. scielo.br
**Table 1: Effects of Casearia sylvestris Compounds on *Streptococcus mutans***
| Treatment | Effect on Growth | Mechanism of Action | Impact on Virulence |
| Caseargrewiin F (CsF) | Bacteriostatic | Interferes with cell viability | Influences expression of virulence genes |
| Ethyl Acetate (B1210297) Fraction (AcOEt_BRA/DF) | Bactericidal | Causes progressive cell death | Influences expression of virulence genes |
Investigations into Anti-inflammatory Mechanisms
The inflammatory response involves a complex cascade of mediators, including nitric oxide (NO) and prostaglandins (B1171923) (PGs). nih.govfrontiersin.orgarchivesofmedicalscience.com Pro-inflammatory mediators are crucial for initiating the body's defense against pathogens and injury. researchgate.netfrontiersin.org However, their overproduction can lead to chronic inflammation and tissue damage. researchgate.net
Nitric oxide is a signaling molecule with diverse physiological roles, but in inflammatory conditions, large amounts are produced by inducible nitric oxide synthase (iNOS), contributing to the inflammatory process. nih.govfrontiersin.org Prostaglandins are lipid compounds derived from arachidonic acid that are key players in inflammation, pain, and fever. ihs-headache.orgcvphysiology.com Research into the anti-inflammatory properties of various natural compounds has often focused on their ability to modulate the production of NO and PGs. nih.gov Studies have shown that certain plant-derived compounds can significantly inhibit the production of nitric oxide in stimulated macrophages. researchgate.net The modulation of these inflammatory mediators is a key aspect of the anti-inflammatory effects observed with many natural products. mdpi.com
The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. ipinnovative.comwikipedia.org COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation, leading to increased prostaglandin (B15479496) production. cvphysiology.comipinnovative.com Therefore, inhibiting COX-2 is a major target for anti-inflammatory drugs. wikipedia.org
The production of prostaglandins begins with the release of arachidonic acid from cell membranes, a step catalyzed by phospholipase A2 (PLA2) enzymes. researchgate.netconicet.gov.ar Secreted phospholipase A2 (sPLA2) is particularly important in inflammatory processes. researchgate.netnih.gov The coordinated action of sPLA2 and COX-2 can lead to a significant increase in prostaglandin synthesis during an inflammatory response. nih.gov Investigations into anti-inflammatory compounds often assess their ability to inhibit the activity of both COX and sPLA2 enzymes. conicet.gov.ar
The anti-inflammatory effects of various compounds are often mediated through their interaction with key cellular signaling pathways that regulate the expression of inflammatory genes. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a central event in the inflammatory response, leading to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. researchgate.netfrontiersin.org
Another critical pathway is the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.net The MAPK pathway is involved in converting extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. frontiersin.org Inhibition of the NF-κB and MAPK pathways can lead to a reduction in the production of inflammatory mediators. researchgate.netmdpi.com Furthermore, the STAT3 signaling pathway has been identified as playing a role in macrophage polarization, which can influence the balance between pro-inflammatory and anti-inflammatory responses. frontiersin.org
Table 2: Key Enzymes and Pathways in Inflammation
| Target | Function in Inflammation | Role of Inhibition |
| Nitric Oxide (NO) | Pro-inflammatory mediator | Reduction of inflammation |
| Prostaglandins (PGs) | Mediate pain, fever, and inflammation | Reduction of inflammatory symptoms |
| Cyclooxygenase-2 (COX-2) | Catalyzes prostaglandin synthesis | Decreased prostaglandin production |
| Secreted Phospholipase A2 (sPLA2) | Releases arachidonic acid for PG synthesis | Reduced substrate for COX enzymes |
| NF-κB Pathway | Regulates expression of pro-inflammatory genes | Downregulation of inflammatory response |
| MAPK Pathway | Transduces inflammatory signals | Attenuation of cellular inflammatory response |
| STAT3 Pathway | Influences macrophage polarization | Modulation of immune cell function |
Research on Antioxidant Mechanisms
The antioxidant potential of this compound has been evaluated through its ability to neutralize free radicals and protect cells from oxidative damage.
Radical Scavenging Capabilities
The capacity of a compound to directly neutralize radicals is a key indicator of its antioxidant activity. mdpi.com This is often assessed using various in vitro assays that measure the quenching of specific radical species. mdpi.com Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Trolox equivalent antioxidant capacity (TEAC) assay, which utilizes the ABTS radical. mdpi.com The principle behind these assays involves a color change upon the reduction of the radical by an antioxidant, which can be quantified spectrophotometrically. mdpi.com The results are typically expressed as the IC50 or EC50 value, representing the concentration of the compound required to scavenge 50% of the radicals. mdpi.com
Phenolic compounds and flavonoids are known to be effective radical scavengers due to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize radicals. mdpi.com The number and position of hydroxyl groups on the molecule significantly influence its radical scavenging activity. mdpi.com
Cellular Protective Effects Against Oxidative Stress
Beyond direct radical scavenging, research has also explored the ability of compounds to protect cells from damage induced by oxidative stress. frontiersin.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂•-), can cause damage to vital cellular components like lipids, proteins, and DNA. nih.gov
Studies often utilize cell culture models where cells are exposed to an oxidizing agent, like H₂O₂, to induce oxidative stress. plos.orgmdpi.com The protective effect of a compound is then assessed by measuring various parameters, including cell viability, the release of lactate (B86563) dehydrogenase (LDH) (an indicator of cell membrane damage), and intracellular ROS levels. frontiersin.orgplos.org A reduction in these markers in the presence of the compound indicates a cellular protective effect. frontiersin.orgplos.org Furthermore, some compounds may exert their protective effects by modulating endogenous antioxidant defense systems, such as by activating the Nrf2/ARE signaling pathway, which controls the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov
Preclinical Antiproliferative and Cytotoxic Activity Research (Excluding Clinical Human Data)
The potential of this compound as an anticancer agent has been investigated through in vitro and in vivo studies, focusing on its ability to inhibit cancer cell growth and induce cell death.
In Vitro Studies on Cancer Cell Lines
A fundamental approach to identifying potential anticancer compounds is to test their effects on various cancer cell lines in a laboratory setting. nih.gov These studies provide initial insights into a compound's cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) activities. The effectiveness is often quantified by the IC50 value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells. frontiersin.org
For instance, research on other clerodane diterpenes has shown activity against cell lines such as the colorectal cancer cell line (CaCo-2). researchgate.net The selection of cell lines is crucial and often includes those representing different types of cancer to understand the spectrum of activity. frontiersin.org
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Data Not Available | Data Not Available |
Investigations into Cellular Apoptosis and Cell Cycle Modulation
A key mechanism by which many anticancer agents exert their effects is by inducing apoptosis, or programmed cell death, and by interfering with the cell cycle. nih.govnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. nih.gov The process is mediated by a family of proteases called caspases. researchgate.net
Investigations into apoptosis often involve analyzing morphological changes in cells, such as chromatin condensation and membrane blebbing, as well as biochemical markers like the activation of caspases and the cleavage of specific cellular proteins. nih.govresearchgate.net The cell cycle, which is the process through which a cell grows and divides, is another important target. researchgate.net Many cancer cells have dysregulated cell cycles. nih.gov Compounds that can arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) can prevent cancer cells from proliferating. nih.govresearchgate.net Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. plos.org
Studies on Antiproliferative Mechanisms in Animal Models
To further evaluate the anticancer potential of a compound, researchers often turn to animal models of cancer. nih.govfrontiersin.org These in vivo studies are crucial for understanding how a compound behaves in a whole organism and can provide insights into its efficacy, and potential mechanisms of action in a more complex biological system. nih.govfrontiersin.org
In these studies, tumors are often induced in animals, which are then treated with the test compound. The effectiveness of the treatment is typically assessed by measuring tumor growth inhibition over time. nih.gov Researchers may also analyze tumor tissues to understand the molecular changes induced by the compound, such as the induction of apoptosis or the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov
Studies on DNA Interaction and Chemopreventive Effects
Assessment of DNA Protection Capabilities
Caseargrewiin F, a clerodane diterpene isolated from the leaves of Casearia sylvestris, has been investigated for its ability to protect DNA from damage. scielo.br In a study utilizing a comet assay in mice, Caseargrewiin F demonstrated a significant protective effect against DNA damage induced by the alkylating agent cyclophosphamide (B585). researchid.co This protective capacity was observed at specific concentrations, suggesting a potential role in mitigating the effects of genotoxic agents. researchid.co The research indicated that while the broader ethanolic extract of C. sylvestris showed protection in both micronucleus and comet assays, the isolated Caseargrewiin F's protective effects were specifically significant in the comet assay, which detects primary DNA damage. researchid.co
The chemopreventive potential of clerodane diterpenes like Caseargrewiin F is an area of growing interest. researchid.co Chemoprevention involves using natural or synthetic agents to inhibit or reverse the process of carcinogenesis. thieme-connect.com The ability of Caseargrewiin F to protect against DNA damage at certain concentrations aligns with the fundamental mechanisms of chemoprevention, which often involve shielding cellular DNA from mutagens. researchid.cothieme-connect.com
Concentration-Dependent DNA Damage Research (e.g., Comet Assay, Micronucleus Test in Animal Models)
The interaction of Caseargrewiin F with DNA exhibits a notable concentration-dependent duality. While lower concentrations demonstrate a protective effect, higher concentrations have been found to induce DNA damage. scielo.br This phenomenon was explored using the comet assay and the micronucleus test in Balb-C mice. scielo.br
The comet assay , or single-cell gel electrophoresis, measures DNA strand breaks in individual cells. Research showed that Caseargrewiin F significantly reduced the percentage of DNA in the comet tail at concentrations of 0.63, 1.3, and 2.5 mg/kg body weight when administered to mice prior to a cyclophosphamide challenge. researchid.co However, at a higher concentration of 3.8 mg/kg body weight, Caseargrewiin F itself induced an increase in DNA damage. scielo.brscielo.br
The micronucleus test is an in vivo toxicological assay that assesses chromosomal damage. researchgate.net It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind after cell division. researchgate.net In the studies conducted, Caseargrewiin F did not show a statistically significant protective effect in the micronucleus test against cyclophosphamide-induced damage. researchid.co Conversely, at a high concentration of 3.8 mg/kg, it was observed to increase the frequency of micronuclei, indicating induced chromosomal damage. scielo.brscielo.br
This dual activity—DNA protection at low concentrations and DNA damage at high concentrations—suggests that the biological effects of Caseargrewiin F are highly dependent on its concentration. scielo.br The mutagenic effect observed at higher doses could be linked to a potential antitumor property, as many cytotoxic cancer therapies function by inducing irreparable DNA damage in tumor cells. researchid.co
Table 1: Concentration-Dependent Effects of Caseargrewiin F on DNA in Mice
| Test Assay | Concentration (mg/kg b.w.) | Observed Effect | Reference |
|---|---|---|---|
| Comet Assay | 0.63, 1.3, 2.5 | DNA Protection (Reduced % DNA in tail) | researchid.co |
| Comet Assay | 3.8 | DNA Damage (Increased tail moment) | scielo.brscielo.br |
| Micronucleus Test | 0.63, 1.3, 2.5 | No significant protective effect | researchid.co |
| Micronucleus Test | 3.8 | DNA Damage (Increased micronuclei frequency) | scielo.brscielo.br |
Other Preclinical Biological Activities
Antiulcerogenic Mechanisms in Animal Models
Caseargrewiin F has been identified as a significant contributor to the antiulcerogenic properties of Casearia sylvestris extracts. scielo.brscielo.br In studies using rat models of acute ulcer induced by ethanol (B145695), clerodane diterpenes, including Caseargrewiin F, demonstrated potent antiulcerogenic activity. scielo.br
An enriched fraction of diterpenes from C. sylvestris leaves showed up to 100% inhibition of ulcer formation. scielo.br Further investigation revealed that isolated compounds, including Caseargrewiin F, exhibited the same level of antiulcerogenic action. scielo.brscielo.br The anti-inflammatory activity of Caseargrewiin F, demonstrated in carrageenan-induced paw edema models in rats, is believed to be a key mechanism underlying its gastroprotective effects. scielo.br Notably, this anti-inflammatory and antiulcerogenic activity was achieved without inducing gastric lesions, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). scielo.br This suggests a potentially selective mechanism of action, possibly related to the inhibition of the COX-2 enzyme without affecting the stomach-protecting COX-1 enzyme. scielo.br
Antiprotozoal and Schistosomicidal Research
The biological activity of clerodane diterpenes extends to antiparasitic effects. Casearia sylvestris, the plant source of Caseargrewiin F, has been recognized for its antiprotozoal and schistosomicidal activities. researchgate.netresearchgate.net
Research has shown that clerodane diterpenes isolated from various plants exhibit antiprotozoal activity against parasites such as Entamoeba histolytica and Giardia lamblia. rsc.orgnih.gov While specific studies focusing solely on the antiprotozoal action of isolated Caseargrewiin F are not extensively detailed in the provided search results, the general activity of the clerodane class suggests its potential in this area. scielo.br
In vitro studies have evaluated the schistosomicidal activity of C. sylvestris extracts, which are rich in casearin-like diterpenes including Caseargrewiin F, against adult Schistosoma mansoni worms. researchgate.net These extracts were effective in eliminating the parasites. researchgate.netresearchgate.net Although the schistosomicidal activity of the total extract cannot be solely attributed to casearins, as other compounds like sesquiterpenes may act synergistically, the presence of Caseargrewiin F is a key characteristic of these active extracts. researchgate.net
Structure Activity Relationship Sar Studies of Caseargrewiin a and Analogs
Identification of Key Pharmacophores and Structural Motifs for Activity
The cytotoxic and anti-inflammatory activities of Caseargrewiin A and its related compounds are intrinsically linked to specific structural motifs within their clerodane skeleton. Analysis of various analogs has highlighted several key pharmacophoric features that govern their biological efficacy.
The core structure of these compounds is a bicyclic decalin moiety linked to a side chain at C-9. The stereochemistry of the ring fusion (cis or trans) and the substituents at various positions play a pivotal role in determining activity. For instance, the majority of cytotoxic clerodanes isolated from Casearia species possess a cis-fused decalin ring. nih.gov
Key structural elements that have been identified as crucial for the cytotoxic activity of casearins and related clerodane diterpenes include:
The Lactone Ring: The presence of a lactone ring in the side chain is a common feature among many active compounds.
Oxygenation Pattern: The position and nature of oxygen-containing functional groups on the decalin ring system significantly influence cytotoxicity. For example, the presence of hydroxyl or acetoxy groups at specific positions can enhance or diminish activity.
The Side Chain at C-9: The structure and functionality of the side chain at the C-9 position are critical. Modifications to this part of the molecule often lead to substantial changes in biological activity.
While specific pharmacophore models for this compound are not extensively detailed in the public domain, the general SAR for cytotoxic clerodanes from Casearia suggests that a combination of a specific stereochemical arrangement of the decalin core and a suitably functionalized side chain is necessary for potent activity. jst.go.jpnih.gov
Comparison of Biological Profiles Across Different Caseargrewiin Analogs
Comparative studies of various Caseargrewiin analogs and other closely related clerodane diterpenes have revealed significant differences in their biological profiles, particularly in their cytotoxic activities against various cancer cell lines.
For instance, a study comparing Casearin X and Caseargrewiin F, which both lack an oxygenated group at C-7, demonstrated potent cytotoxic activity against several human cancer cell lines, including MOLT-4 (leukemia), MDA-MB-435 (melanoma), HCT-8 (colon), and SF-295 (glioblastoma). nih.gov Notably, Caseargrewiin F exhibited IC50 values ranging from 0.09 to 0.17 μM, indicating very high potency. nih.gov Their reduced cytotoxicity against the normal L-929 cell line suggested a degree of selectivity towards tumor cells. nih.gov
The following interactive table summarizes the cytotoxic activities of selected Caseargrewiin analogs and related compounds.
| Compound | Structural Difference from this compound | Biological Activity (IC50, μM) | Cell Line | Reference |
|---|---|---|---|---|
| Caseargrewiin F | Lacks oxygenated group at C-7 | 0.09 - 0.17 | MOLT-4, MDA-MB-435, HCT-8, SF-295 | nih.govfrontiersin.org |
| Casearin X | Lacks oxygenated group at C-7 | 0.22 - 0.97 | MOLT-4, MDA-MB-435, HCT-8, SF-295 | nih.gov |
| Casearin L | Hydroxy at C-7 | 1.6 | V-79 | rsc.org |
| Casearin M | Hydroxy at C-7 | 1.8 | V-79 | rsc.org |
| Casearin C | Decanoate at C-7 | 0.77 | V-79 | rsc.org |
| Casearin E | Decanoate at C-7, different C-6/C-18 substituents | 4.7 | V-79 | rsc.org |
| Caseargrewiin M | - | 9.46 - 12.84 | Hep-G2, SW-620, Chago-K1, KATO-III, BT474 | nih.gov |
Elucidation of Structural Requirements for Specific Mechanistic Pathways
The structural features of this compound and its analogs are directly linked to their mechanisms of action, primarily the induction of apoptosis in cancer cells. The dialdehyde (B1249045) functionalities present in some casearins, formed by the opening of the lactone ring, have been implicated in their cytotoxic mechanism. However, the conversion of Casearin X to its dialdehyde form resulted in a loss of cytotoxicity, indicating that the intact lactone ring system is crucial for its activity. researchgate.net
The lipophilicity and steric bulk of substituents are critical for cellular uptake and interaction with molecular targets. For instance, the increased hydrophobicity of Casearin C was postulated to enhance its affinity for the cell membrane, leading to its significant cytotoxic potency. rsc.org Conversely, bulky substituents at the C-6 position have been shown to greatly reduce activity, suggesting that this region of the molecule may be involved in critical interactions with a biological target. rsc.org
Further studies involving techniques like pharmacophore modeling and molecular docking are needed to precisely map the interactions of this compound and its analogs with their target proteins, which will provide a more detailed understanding of the structural requirements for their specific mechanistic pathways.
Analytical Quantification and Preclinical Pharmacokinetic Research of Caseargrewiin a
Development and Validation of Quantitative Analytical Methods
To accurately determine the concentration of Caseargrewiin A in biological samples, highly sensitive and specific analytical methods are essential. Researchers have successfully developed and validated such methods using advanced instrumentation. nih.govresearchgate.netthieme-connect.com
One of the primary techniques employed is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) . nih.govresearchgate.netthieme-connect.com This powerful combination allows for the separation of this compound from other components in a complex mixture, followed by its precise mass measurement for unambiguous identification and quantification. The validation of these methods ensures their reliability, accuracy, and precision, which are crucial for pharmacokinetic studies. researchgate.netjapsonline.com
In conjunction with UHPLC-QTOF-MS/MS, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have also been validated and utilized for the quantification of this compound. nih.govresearchgate.netthieme-connect.com These methods are fundamental for assessing the compound's stability and metabolic fate. nih.govresearchgate.net
In Vitro Stability Assessments in Simulated Physiological Environments
Before a compound can be considered for in vivo studies, its stability in physiological conditions must be assessed. These in vitro tests provide initial insights into how the compound might behave after administration.
Stability in Simulated Gastric Fluid
The stability of this compound has been investigated in simulated gastric fluid (SGF), which mimics the acidic environment of the stomach. nih.govresearchgate.netthieme-connect.com Studies have revealed that this compound undergoes rapid degradation in SGF (pH 1.2). thieme-connect.com This finding is significant as it suggests that the compound may have low oral bioavailability due to extensive breakdown in the stomach before it can be absorbed into the bloodstream. nih.govthieme-connect.com The degradation is likely due to the hydrolysis of its ester groups in the acidic conditions. thieme-connect.com
pH-Dependent Degradation Studies
To further understand its stability profile, pH-dependent degradation studies have been conducted. thieme-connect.com These studies assess the compound's stability across a range of pH values, which can provide a more comprehensive picture of its potential degradation in different parts of the gastrointestinal tract and within the body. nih.govfrontiersin.orgmdpi.com Research has shown that this compound is more susceptible to degradation in acidic conditions compared to neutral or basic environments. thieme-connect.com Specifically, its degradation was significant at pH 1.2, while it remained relatively stable at pH 7.4 (Hank's buffer) and pH 8.8 (TRIS buffer). thieme-connect.com
Preclinical Metabolic Investigations
Understanding how a compound is metabolized is a cornerstone of preclinical research. These investigations help to predict its clearance from the body and identify any potential active or inactive metabolites.
Metabolism in Human Liver Microsomal Systems
Instead, the metabolism of this compound in HLMs appears to be associated with hepatic esterases. thieme-connect.com This was demonstrated by the inhibition of its depletion in the presence of sodium fluoride (B91410) (NaF), a known esterase inhibitor. nih.govresearchgate.netthieme-connect.com The metabolism kinetics of this compound in HLMs were found to follow the Michaelis-Menten model. nih.govthieme-connect.com
| Parameter | Value | Unit |
|---|---|---|
| KM | 66.4 | µM |
| Vmax | 648 | nmol/min/mg of protein |
These kinetic parameters were used to predict the human hepatic clearance of this compound, suggesting a high hepatic extraction ratio. nih.govthieme-connect.com
Identification of Preclinical Metabolites
The identification of metabolites is a critical step in understanding the complete disposition of a drug candidate. nih.govpbss.org For this compound, while detailed structural elucidation of all preclinical metabolites is an ongoing area of research, studies have pointed towards the formation of dialdehyde (B1249045) derivatives as a result of metabolism. nih.govresearchgate.net This is consistent with the esterase-mediated hydrolysis observed in human liver microsome studies. The identification process often involves sophisticated analytical techniques like high-resolution mass spectrometry to characterize the chemical structures of the metabolites formed in preclinical models. mdpi.com
Enzyme Systems Involved in Preclinical Metabolism (e.g., Cytochrome P-450 vs. Esterases)
Instead, the metabolic depletion of this compound is significantly inhibited by sodium fluoride (NaF), a known esterase inhibitor. thieme-connect.comnih.gov This finding strongly suggests that hepatic esterases are the principal enzymes involved in its metabolism. thieme-connect.com This metabolic profile is analogous to other related compounds, such as Casearin X, which is also a substrate for hepatic microsomal esterases. thieme-connect.com The metabolism kinetics in human liver microsomes were found to follow the Michaelis-Menten profile. thieme-connect.comnih.gov
The table below summarizes the key metabolic kinetic parameters for this compound (referred to as Caseargrewiin F in the source study) determined in human liver microsomes.
Table 1: Metabolic Kinetic Parameters of this compound in Human Liver Microsomes
| Parameter | Value | Unit |
|---|---|---|
| KM (Michaelis Constant) | 66.4 | µM |
| Vmax (Maximum Velocity) | 648 | nmol/min/mg of protein |
Data sourced from studies on Caseargrewiin F. thieme-connect.comnih.gov
Preclinical Considerations for Absorption and Hepatic Extraction
Preclinical assessment of a compound's absorption and hepatic extraction is vital for predicting its oral bioavailability. For this compound, several in vitro parameters provide insight into these characteristics. The compound, along with its dialdehyde form, exhibits an octanol/water partition coefficient (log P) in the range of 3.6 to 4.0. thieme-connect.comnih.gov This suggests high lipophilicity, which generally correlates with high membrane permeability, a key factor for good intestinal absorption. thieme-connect.comnih.gov In vitro cell models like the Caco-2 permeability assay are standard for confirming the absorption potential of compounds. medtechbcn.comevotec.com
The table below outlines the key preclinical pharmacokinetic properties of this compound.
Table 2: Preclinical Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Finding | Implication |
|---|---|---|
| Octanol/Water Partition Coefficient (log P) | 3.6 - 4.0 | High Permeability |
| Stability in Simulated Gastric Fluid | Fast degradation | Low amount available for absorption |
| Predicted Hepatic Extraction Ratio | High | Extensive first-pass metabolism |
| Primary Metabolic Pathway | Esterase-mediated hydrolysis | Not dependent on CYP450 enzymes |
Data sourced from studies on Caseargrewiin F. thieme-connect.comnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Casearin X |
Future Research Trajectories and Translational Perspectives for Caseargrewiin a Preclinical Focus
In-depth Elucidation of Uncharacterized Biological Mechanisms
A fundamental priority in the preclinical development of Caseargrewiin A is to thoroughly understand its mechanism of action at a molecular level. While initial studies may indicate broad biological effects, a deeper investigation into its specific molecular targets and the pathways it modulates is essential for rational drug development.
Advanced Molecular Docking and Simulation Studies
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between a small molecule like this compound and its potential protein targets. nih.govnrfhh.com These in silico techniques can provide critical insights into binding affinities, specific amino acid interactions, and the conformational changes that occur upon binding, guiding further experimental validation.
A pertinent example can be found in studies of Casearin X, a related clerodane diterpene also isolated from Casearia sylvestris. Molecular docking investigations revealed that Casearin X can interact favorably with the ligand-binding extracellular domain of the NMDA receptor's GluN2B subunit. mdpi.com The stability of this interaction was supported by favorable binding energy (ΔG) values, suggesting a spontaneous and stable complex formation. mdpi.com Such studies provide a clear blueprint for future research on this compound. By employing similar methodologies, researchers can screen this compound against a library of known protein targets associated with relevant diseases to identify the most promising candidates for its biological activity.
Table 1: Illustrative Molecular Docking Parameters for Casearin X with NMDA Receptor Subunits
| Parameter | Cas X with GluN2A | Cas X with GluN2B |
|---|---|---|
| Binding Energy (ΔG) | Lower Stability | Higher Stability |
| Key Interactions | Postulated molecular binding | Formation of a stable complex |
Data derived from studies on Casearin X, a related compound, illustrating the type of data that could be generated for this compound. mdpi.com
Molecular dynamics simulations can further refine these findings by simulating the dynamic behavior of the this compound-protein complex over time, confirming the stability of the predicted interactions and revealing allosteric effects that are not apparent from static docking models. nih.gov
Proteomic and Metabolomic Approaches to Target Identification
To experimentally identify the molecular targets of this compound in an unbiased manner, chemical proteomics offers a powerful strategy. researchgate.netmdpi.comnih.gov This approach circumvents the limitations of hypothesis-driven methods by directly "fishing" for binding partners from a complex biological sample, such as a cell lysate. The process typically involves synthesizing a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. This probe is then incubated with the proteome, and the resulting probe-protein complexes are isolated and identified using mass spectrometry. researchgate.net This can provide a comprehensive profile of the compound's direct and indirect interaction partners. nih.gov
Complementing proteomics, metabolomics can reveal downstream functional effects of this compound by analyzing changes in the cellular metabolome upon treatment. By measuring the fluctuations in endogenous small molecules, researchers can identify metabolic pathways that are significantly perturbed by the compound, offering clues to its mechanism of action. Integrating proteomic and metabolomic data can provide a holistic view of the compound's biological impact and help validate its primary targets. nih.gov
Development of Novel Analytical Techniques for Trace Analysis
As this compound moves into pharmacokinetic and in vivo efficacy studies, the need for highly sensitive and specific analytical methods to measure its concentration in biological matrices becomes paramount. The development of such techniques is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Future research should focus on developing and validating robust analytical methods, likely based on high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This combination offers excellent selectivity and sensitivity, which is necessary for detecting the low concentrations of the compound and its potential metabolites expected in biological fluids like plasma, urine, and tissue homogenates. nih.govnih.gov
Key challenges to address will include:
Sample Preparation: Developing efficient extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate this compound from complex biological matrices while minimizing interference and maximizing recovery. nih.gov
Sensitivity: Optimizing mass spectrometry parameters to achieve low limits of detection (LOD) and quantification (LOQ), enabling accurate measurement across a wide range of concentrations.
Metabolite Identification: Using high-resolution mass spectrometry to identify and characterize potential metabolites of this compound, which is critical for a complete understanding of its pharmacological and toxicological profile.
Exploration of Synergistic Effects with Other Natural Products or Conventional Agents
A significant area of translational research is the investigation of synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects. researchgate.netccohs.ca Exploring the synergy between this compound and other compounds could lead to more effective therapeutic strategies, potentially allowing for lower doses and reduced side effects. researchgate.net
Future preclinical studies should be designed to assess the potential of this compound to act synergistically with:
Conventional Chemotherapeutic Agents: In an oncology context, combining this compound with standard-of-care chemotherapy drugs could enhance efficacy against resistant tumors or reduce chemo-related toxicity.
Other Natural Products: Co-administration with other bioactive phytochemicals could lead to multi-target effects that are more potent than those of the individual compounds.
These interactions can be quantified in vitro using methods like the combination-index (CI) equation, which can determine whether the interaction is synergistic, additive, or antagonistic. nih.gov Promising synergistic combinations identified in vitro would then warrant further investigation in in vivo animal models.
Advanced Preclinical Formulation and Delivery System Research (e.g., Nanostructured Systems)
Many natural products, particularly diterpenes, face challenges in preclinical development due to poor aqueous solubility, low bioavailability, and rapid metabolism. Advanced formulation strategies are essential to overcome these hurdles. Research into nanostructured delivery systems for this compound is a promising future direction.
Nanoformulations can significantly improve the pharmacokinetic profile of a compound by enhancing its solubility and protecting it from premature degradation. researchgate.net Potential systems for this compound include:
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can provide controlled release and improve its stability.
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, enhancing their delivery to target tissues.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems are well-suited for lipophilic compounds like this compound and can improve oral bioavailability.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions upon gentle agitation in aqueous media (such as in the gastrointestinal tract), enhancing the solubility and absorption of poorly soluble drugs. nih.gov
The development of these formulations will require extensive characterization of their physicochemical properties (e.g., particle size, drug loading) and evaluation of their performance in in vitro release studies and in vivo pharmacokinetic models.
Predictive Modeling for Activity and In Silico Screening of Derivatives
To optimize the therapeutic potential of this compound, computational tools can be used to guide the rational design of new derivatives with improved activity and drug-like properties. mdpi.comnih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Future research should involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building a QSAR model based on a library of this compound analogues and their corresponding biological activities, it is possible to identify the key structural features that are essential for its effects. nih.gov This model can then be used to predict the activity of novel, unsynthesized derivatives.
In Silico Screening: A virtual library of this compound derivatives can be generated and screened against the 3D structure of its identified protein target (from docking studies) to predict their binding affinities. mdpi.com This allows for the rapid evaluation of thousands of potential modifications, focusing synthetic efforts on candidates with the highest predicted potency.
ADME/Toxicity Prediction: Computational models can also be used to predict the pharmacokinetic and toxicological properties of new derivatives, helping to identify candidates with a higher probability of success in later preclinical stages. nih.gov
By integrating these predictive modeling techniques, researchers can adopt a more targeted and efficient approach to lead optimization, ultimately enhancing the prospects of developing a clinically viable drug based on the this compound scaffold.
Q & A
Q. What in vitro models are used to evaluate the permeability and absorption of this compound?
-
Answer : The Caco-2 cell monolayer model is standard for predicting intestinal permeability. Apparent permeability (Papp) is calculated using the equation:
where is the flux rate, is the monolayer area, and is the initial concentration. High logP values (3.6–4.0) suggest favorable passive diffusion .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved?
- Answer : Discrepancies between in vitro (e.g., liver microsomes) and in vivo metabolic profiles require comparative pharmacokinetic studies. Isotope-labeled this compound can track metabolites via LC-MS/MS. Additionally, enzyme inhibition assays (e.g., using cytochrome P450 or esterase inhibitors like NaF) clarify dominant metabolic pathways .
Q. What strategies address low oral bioavailability of this compound due to high hepatic extraction?
- Answer : Bioavailability enhancement methods include:
- Prodrug design : Masking labile ester groups to reduce first-pass metabolism.
- Nanocarriers : Lipid-based nanoparticles or liposomes to bypass hepatic clearance.
- Route modification : Sublingual or transdermal delivery to circumvent gastrointestinal degradation .
Q. How are Michaelis-Menten parameters (Km, Vmax) interpreted in this compound metabolism studies?
- Answer : In human liver microsomes, Km (61.4 µM for this compound) reflects substrate affinity, while Vmax (327 nmol/min/mg protein) indicates maximum metabolic rate. High hepatic extraction ratio () predicts significant first-pass metabolism, limiting oral bioavailability .
Q. What computational tools predict this compound’s pharmacokinetic properties?
- Answer : Physiologically based pharmacokinetic (PBPK) modeling software (e.g., GastroPlus®) simulates absorption, distribution, and clearance. Molecular docking (AutoDock Vina) identifies potential drug-metabolizing enzyme interactions, while ADMET predictors (SwissADME) estimate logP, solubility, and bioavailability .
Data Analysis and Contradiction Management
Q. How should researchers validate contradictory findings in this compound’s cytotoxicity assays?
- Answer : Replicate studies using standardized protocols (e.g., MTT assay with identical cell lines and incubation times). Meta-analyses of published IC50 values and sensitivity analyses (e.g., adjusting serum concentration in culture media) identify confounding variables. Transparent reporting of raw data in supplementary materials is critical .
Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?
- Answer : Nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) calculate EC50/IC50. Bootstrap resampling (10,000 iterations) assesses confidence intervals. For multi-experiment datasets, mixed-effects models account for inter-assay variability .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Documentation : Detailed SOPs for extraction, HPLC conditions, and bioassays.
- Data sharing : Deposit raw NMR, MS, and pharmacokinetic data in repositories like Zenodo.
- Cross-validation : Collaborate with independent labs to verify key findings, particularly metabolic stability and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
